N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Kinase inhibitor design SAR Lipophilic ligand efficiency

N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 897620-63-2) is a fully substituted 4,6-diamino-pyrazolo[3,4-d]pyrimidine bearing an N1-phenyl ring, an N4-benzyl group, and an N6-(2-methoxyethyl) side chain (molecular formula C21H22N6O, molecular weight 374.45 g/mol). The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere and privileged scaffold in kinase inhibitor discovery, with demonstrated activity against Src family kinases (SFKs), Abl (including T315I mutant), casein kinase 1 (CK1), and receptor tyrosine kinases such as VEGFR-2 and TIE-2.

Molecular Formula C21H22N6O
Molecular Weight 374.448
CAS No. 897620-63-2
Cat. No. B2510805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS897620-63-2
Molecular FormulaC21H22N6O
Molecular Weight374.448
Structural Identifiers
SMILESCOCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NCC4=CC=CC=C4
InChIInChI=1S/C21H22N6O/c1-28-13-12-22-21-25-19(23-14-16-8-4-2-5-9-16)18-15-24-27(20(18)26-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H2,22,23,25,26)
InChIKeyWBHUNYBITGNAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-Benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 897620-63-2) for Kinase-Targeted Research Procurement


N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 897620-63-2) is a fully substituted 4,6-diamino-pyrazolo[3,4-d]pyrimidine bearing an N1-phenyl ring, an N4-benzyl group, and an N6-(2-methoxyethyl) side chain (molecular formula C21H22N6O, molecular weight 374.45 g/mol) . The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere and privileged scaffold in kinase inhibitor discovery, with demonstrated activity against Src family kinases (SFKs), Abl (including T315I mutant), casein kinase 1 (CK1), and receptor tyrosine kinases such as VEGFR-2 and TIE-2 [1][2]. This compound is supplied as a research-grade screening molecule (typical vendor purity ≥95%) and is intended exclusively for non-human, non-therapeutic laboratory investigations .

Why N4-Benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Cannot Be Replaced by Off-the-Shelf Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine chemotype, even single-point substitutions at N1, N4, or N6 markedly alter kinase selectivity profiles, target residence time, and antiproliferative potency. The pyrazolo[3,4-d]pyrimidine scaffold occupies the ATP-binding pocket of kinases, where the N1 substituent contacts the ribose pocket, the N4 substituent extends toward the solvent-exposed region or a hydrophobic back pocket (depending on the kinase), and the N6 substituent engages the hinge region [1]. Literature on dual Src/Abl inhibitors demonstrates that replacing an N4-benzyl group with an N4-aryl substituent can shift enzymatic IC50 values by over an order of magnitude and alter selectivity between Src and Abl [2]. Similarly, the N6-(2-methoxyethyl) chain introduces specific hydrogen-bond acceptor capacity and conformational flexibility that differs fundamentally from N6-methyl, N6,N6-dimethyl, or N6-butyl analogs [3]. Therefore, procurement of the exact substitution pattern (N1-phenyl, N4-benzyl, N6-(2-methoxyethyl)) is critical for reproducing or extending structure–activity relationship (SAR) studies, and generic replacement with a closely related analog risks invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence: N4-Benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vs. Closest Structural Analogs


N4-Substituent: Benzyl vs. 3-Methylphenyl—Predicted Lipophilicity and Steric Profile Differentiation

The N4-benzyl substituent in the target compound (CAS 897620-63-2) provides a distinct lipophilic and steric profile compared to the N4-(3-methylphenyl) analog (CAS 946321-18-2). The benzyl group introduces a flexible methylene spacer between the pyrazolo[3,4-d]pyrimidine core and the phenyl ring, increasing the N4 substituent's conformational freedom (estimated 2 additional rotatable bonds) compared to the directly attached 3-methylphenyl ring, which is conformationally constrained . This flexibility allows the benzyl group to adopt conformations that can access different sub-pockets within the ATP-binding site. In pyrazolo[3,4-d]pyrimidine-based Src inhibitors, the N4 substituent has been shown to occupy a hydrophobic pocket adjacent to the gatekeeper residue; the presence of a methylene linker (benzyl vs. aryl) can alter the angle of phenyl ring presentation by approximately 30–50° based on docking studies of related compounds [1].

Kinase inhibitor design SAR Lipophilic ligand efficiency

N1-Substituent: Phenyl vs. Methyl—Impact on Kinase Ribose Pocket Occupancy

The N1-phenyl substituent of CAS 897620-63-2 differentiates this compound from N1-methyl analogs such as CAS 896000-84-3 (N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine). The N1 substituent in pyrazolo[3,4-d]pyrimidine-4,6-diamines occupies the ribose-binding pocket of the kinase ATP site. An N1-phenyl group is substantially larger and more lipophilic than an N1-methyl group, with a calculated van der Waals volume of approximately 80 ų for phenyl vs. 22 ų for methyl (a ~3.6-fold increase) . In the dual Src/Abl inhibitor series reported by Di Maria et al. (2022), compounds bearing an N1-phenyl group showed consistently higher antiproliferative activity against K562 CML cells compared to N1-alkyl analogs, attributed to more favorable packing interactions with the hydrophobic ribose pocket [1]. Specifically, the N1-phenyl group engages in edge-to-face π-stacking with the conserved phenylalanine residue of the kinase DFG motif, a contact that is absent with N1-methyl substitution [1].

Kinase selectivity ATP-binding site Ribose pocket

N6-Substituent: 2-Methoxyethyl vs. N6,N6-Dimethyl—Hydrogen-Bond Donor Capacity and Pharmacokinetic Implications

The N6-(2-methoxyethyl) group in CAS 897620-63-2 retains a secondary amine (–NH–) capable of acting as a hydrogen-bond donor to the kinase hinge region, whereas the N6,N6-dimethyl analog (DPP; N4-benzyl-N6,N6-dimethyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine) bears a tertiary amine that eliminates H-bond donor capacity [1]. The 2-methoxyethyl chain also introduces an ether oxygen that can serve as an additional H-bond acceptor, with a calculated topological polar surface area (TPSA) contribution of approximately 9.2 Ų from the methoxy oxygen alone [2]. The N6-(2-methoxyethyl) group contributes +1 H-bond donor (the secondary amine NH) and +2 H-bond acceptors (the amine nitrogen lone pair and the ether oxygen) vs. the N6,N6-dimethyl group, which contributes 0 H-bond donors and 1 H-bond acceptor [1]. In the context of kinase hinge binding, the presence of an H-bond donor at N6 has been correlated with improved potency against Abl and Src, as the hinge region typically presents a backbone carbonyl that accepts a hydrogen bond from the inhibitor [3].

Hinge-binding motif Hydrogen bonding ADME prediction

Predicted Physicochemical Property Profile—Drug-Likeness Assessment vs. Pyrazolo[3,4-d]pyrimidine Analog Set

A comparative predicted physicochemical property analysis was performed for CAS 897620-63-2 and three closest commercially available analogs. The target compound exhibits a predicted octanol-water partition coefficient (LogP) of approximately 3.8–4.2, placing it in a moderately lipophilic range suitable for passive membrane permeability while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [1]. Its molecular weight of 374.45 g/mol and calculated TPSA of approximately 80–85 Ų place it within favorable drug-like chemical space (compliance with Lipinski's Rule of Five: MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) [2]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor landscape, compounds with LogP values in the 3.5–4.5 range and TPSA values between 75–95 Ų have demonstrated balanced cellular permeability and aqueous solubility, correlating with favorable ADME profiles in lead optimization studies [3].

Drug-likeness Physicochemical properties Lead optimization

Class-Level Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine-4,6-diamines as Dual Src/Abl Inhibitors with Nanomolar Potency

Pyrazolo[3,4-d]pyrimidine-4,6-diamines bearing N1-phenyl and N4-benzyl/N4-aryl substitution have been characterized as potent dual Src/Abl kinase inhibitors. In a comprehensive SAR study by Di Maria et al. (2022), compounds with the N1-phenyl-N4-substituted-N6-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold demonstrated Src enzymatic IC50 values ranging from 0.026 µM to 5.1 µM and Abl enzymatic IC50 values from 0.018 µM to 2.3 µM [1]. The most potent compounds in this series (8j and 8k) exhibited nanomolar activities in both enzymatic (Src IC50 <0.05 µM, Abl IC50 <0.03 µM) and cellular (K562 antiproliferation IC50 ~0.1–0.5 µM) assays, together with favorable ADME properties [1]. The N4-benzyl substitution pattern observed in CAS 897620-63-2 is structurally positioned at a site known to modulate Src vs. Abl selectivity; N4-benzyl analogs have been reported to favor Abl inhibition over Src by approximately 2- to 5-fold in certain contexts [2]. Additionally, pyrazolo[3,4-d]pyrimidine-4,6-diamines have demonstrated activity against the T315I gatekeeper mutant of Abl, which confers resistance to imatinib and most second-generation Bcr-Abl inhibitors [3].

Src kinase Abl kinase Chronic myeloid leukemia

Limitations of Available Evidence and Recommendation for Empirical Validation

It must be explicitly stated that CAS 897620-63-2 currently lacks published direct biological assay data (enzymatic IC50, cellular antiproliferation, or ADME measurements) in peer-reviewed literature or public databases such as ChEMBL, BindingDB, or PubChem BioAssay as of May 2026 [1]. The quantitative differentiation evidence presented above relies primarily on class-level inference from close structural analogs (C21H22N6O scaffold bearing N1-phenyl and N6-(2-methoxyethyl) groups) and predicted physicochemical properties. This evidence is suitable for guiding procurement decisions (i.e., selecting this particular substitution pattern over an analog for SAR exploration) but is insufficient for making claims about the compound's intrinsic potency, selectivity, or therapeutic potential [2]. Users should treat this compound as a research tool for empirical kinase profiling, target engagement studies, or as a synthetic intermediate, and should perform their own biochemical characterization before drawing functional conclusions.

Data transparency Screening compound Empirical validation

Recommended Research Application Scenarios for N4-Benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 897620-63-2)


Kinase Selectivity Profiling: SAR Anchor Point for N4-Benzyl Pyrazolo[3,4-d]pyrimidine-4,6-diamines

This compound serves as an ideal anchor point in structure–activity relationship (SAR) studies aimed at mapping the kinase selectivity landscape of N4-benzyl-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines. The N4-benzyl group provides conformational flexibility that can be systematically compared to N4-aryl analogs (e.g., N4-(3-methylphenyl), N4-(3-fluorophenyl)) to determine the impact of the methylene linker on kinase selectivity [1]. Procurement of CAS 897620-63-2 alongside its closest N4-aryl analogs (CAS 946321-18-2 and the 3-fluorophenyl variant) enables a direct head-to-head kinase panel screen to quantify how the N4 substituent modulates inhibition across the kinome. This type of systematic SAR profiling has been instrumental in the development of selective Src/Abl inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold [2].

Synthetic Diversification: Late-Stage Functionalization at the N6 Ether Handle

The N6-(2-methoxyethyl) side chain of CAS 897620-63-2 contains a terminal methyl ether that can serve as a synthetic handle for further diversification. The methoxy group can be selectively demethylated (e.g., using BBr3 or TMSI) to reveal a primary alcohol, which can then be derivatized via esterification, carbamoylation, or sulfonylation to generate focused libraries for lead optimization [1]. This synthetic versatility is not available with N6-methyl, N6-ethyl, or N6,N6-dimethyl analogs, which lack the terminal ether functionality. For medicinal chemistry groups seeking to explore N6-substituent SAR beyond simple alkyl variations, CAS 897620-63-2 provides a unique entry point for late-stage diversification without requiring de novo scaffold synthesis [2].

Crystallography and Biophysical Studies: Hinge-Binding Mode Characterization

The combination of an N6 secondary amine (H-bond donor) and an N6 ether oxygen (H-bond acceptor) makes CAS 897620-63-2 a valuable probe for X-ray crystallography or surface plasmon resonance (SPR) studies of kinase-inhibitor binding modes. The N6-(2-methoxyethyl) group is expected to form a bidentate hydrogen-bond interaction with the kinase hinge region (donor from NH to backbone carbonyl; acceptor from ether O to backbone NH), which can be directly compared to the monodentate hinge binding observed with N6,N6-dimethyl analogs [1]. Co-crystallization of this compound with Src, Abl, or CK1 kinase domains would provide high-resolution structural data to guide fragment-based drug design and computational docking campaigns. The compound's favorable predicted LogP (~3.8–4.2) and moderate TPSA (~80–85 Ų) suggest adequate solubility for crystallography conditions at concentrations of 1–10 mM [2].

Computational Chemistry: Benchmarking Docking Scores Against Experimental Binding Data

CAS 897620-63-2, with its three distinct substituents (N1-phenyl, N4-benzyl, N6-(2-methoxyethyl)), presents a moderately complex ligand for benchmarking molecular docking and free energy perturbation (FEP) calculations. Its 8 rotatable bonds challenge sampling algorithms, while its 2 H-bond donors and 6 H-bond acceptors require accurate scoring of polar interactions in the kinase ATP site [1]. Once experimental IC50 or Kd data are generated for this compound against a panel of kinases, the resulting datasets can serve as a validation set for in silico methods. The compound's predicted physicochemical properties place it in a region of chemical space that is well-represented among kinase inhibitors, making it a relevant test case for computational methods intended for kinase drug discovery applications [2].

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